molecular formula C23H22FN3O3S B2463559 4-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 898421-85-7

4-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No.: B2463559
CAS No.: 898421-85-7
M. Wt: 439.51
InChI Key: KGYSRIMPPOXXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide” is a compound that has been studied for its potential anticancer properties . It is a derivative of benzenesulfonamide, a class of compounds known for their broad spectrum of biological properties .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives involves a highly efficient protocol that yields 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs . The specific synthesis process for “this compound” is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C23H22FN3O3S . It contains a fluorophenylpiperazine moiety, which is a key structural feature commonly found in bioactive molecules .

Scientific Research Applications

Carbonic Anhydrase Inhibition

This compound and its derivatives have been extensively studied for their inhibitory effects on carbonic anhydrase I and II. For instance, derivatives with bromine and fluorine substituents have shown significant inhibitory activity, highlighting the compound's potential in detailed carbonic anhydrase inhibition studies. This property is crucial for exploring therapeutic applications in conditions where carbonic anhydrase activity is dysregulated (Gul et al., 2016).

Kynurenine 3-Hydroxylase Inhibition

Another area of research involves the synthesis and biochemical evaluation of derivatives as high-affinity inhibitors of kynurenine 3-hydroxylase. Such compounds have been shown to block rat and gerbil kynurenine 3-hydroxylase after oral administration, indicating their potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Cyclooxygenase-2 Inhibition

Derivatives have also been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) selectively. Research has shown that the introduction of a fluorine atom increases COX-2 potency and selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, which are beneficial for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Bioactivity Studies

Further bioactivity studies on new derivatives have evaluated their potential as carbonic anhydrase inhibitors, with some showing interesting cytotoxic activities. This suggests their utility in anti-tumor activity studies, where they could play a role in developing new therapeutic agents (Gul et al., 2016).

Solid State and Polymorphism Studies

Research on the solid state and polymorphism of related sulfonamide compounds, including those with fluorine groups, has provided insights into their structural characteristics. This information is vital for understanding the compound's stability, solubility, and overall behavior in pharmaceutical formulations (Terada et al., 2012).

Properties

IUPAC Name

4-fluoro-N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S/c24-19-9-11-22(12-10-19)31(29,30)25-20-6-4-5-18(17-20)23(28)27-15-13-26(14-16-27)21-7-2-1-3-8-21/h1-12,17,25H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYSRIMPPOXXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.